

AL-8810 Isopropyl Ester: A Technical Guide to its Mechanism of Action

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Compound of Interest

Compound Name: *AL 8810 isopropyl ester*

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Abstract

AL-8810 isopropyl ester is a potent and selective antagonist of the Prostaglandin F2 α (FP) receptor, a G-protein coupled receptor involved in a myriad of physiological and pathological processes.^[1] This technical guide provides an in-depth exploration of the molecular mechanism of action of AL-8810, detailing its receptor interaction, downstream signaling consequences, and the experimental methodologies used for its characterization. Quantitative data are summarized for comparative analysis, and key signaling pathways and experimental workflows are visualized to facilitate a comprehensive understanding.

Introduction

AL-8810, chemically known as (5Z,13E)-(9S,11S,15R)-9,15-dihydroxy-11-fluoro-15-(2-indanyl)-16,17,18,19,20-pentanor-5,13-prostadienoic acid, is a fluorinated analog of prostaglandin F2 α (PGF2 α).^{[2][3]} It has emerged as an invaluable pharmacological tool for elucidating the roles of the FP receptor in various biological systems.^{[2][4]} Its utility extends to preclinical studies in animal models for conditions such as stroke, traumatic brain injury, and multiple sclerosis.^{[4][5]} This document serves as a comprehensive resource on its core mechanism of action.

Receptor Binding and Selectivity

AL-8810 functions as a competitive antagonist at the FP receptor.[2][6] This means it binds to the same site as the endogenous ligand, PGF2 α , and other FP receptor agonists, thereby preventing their action without initiating a full biological response.[2][6] Notably, AL-8810 exhibits a high degree of selectivity for the FP receptor, with significantly lower affinity for other prostanoid receptors such as DP, EP, IP, and TP.[2][5]

Quantitative Binding and Functional Data

The affinity and potency of AL-8810 have been quantified in various cell-based assays. The following tables summarize key quantitative parameters.

Table 1: Antagonist Potency of AL-8810

Parameter	Cell Line	Agonist	Value	Reference
Ki	A7r5 rat aorta smooth muscle cells	Fluprostenol	426 \pm 63 nM	[2]
Ki	Mouse 3T3 fibroblasts	-	0.2 \pm 0.06 μ M	[7]
Ki	Rat A7r5 cells	-	0.4 \pm 0.1 μ M	[7]
Ki	Human trabecular meshwork cells	(\pm) Fluprostenol	2.56 \pm 0.62 μ M	[1]
pA2	A7r5 cells	Fluprostenol	6.68 \pm 0.23	[2]
pA2	3T3 cells	Fluprostenol	6.34 \pm 0.09	[2]

Table 2: Partial Agonist Activity of AL-8810

Parameter	Cell Line	Full Agonist Reference	Value	Reference
EC50	A7r5 cells	Cloprostenol	261 ± 44 nM	[2]
Emax	A7r5 cells	Cloprostenol	19%	[2]
EC50	3T3 fibroblasts	Cloprostenol	186 ± 63 nM	[2]
Emax	3T3 fibroblasts	Cloprostenol	23%	[2]

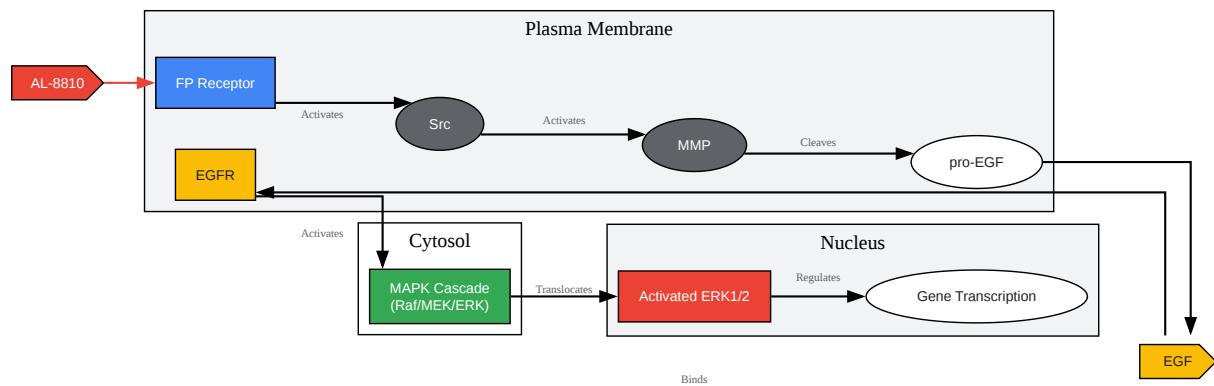
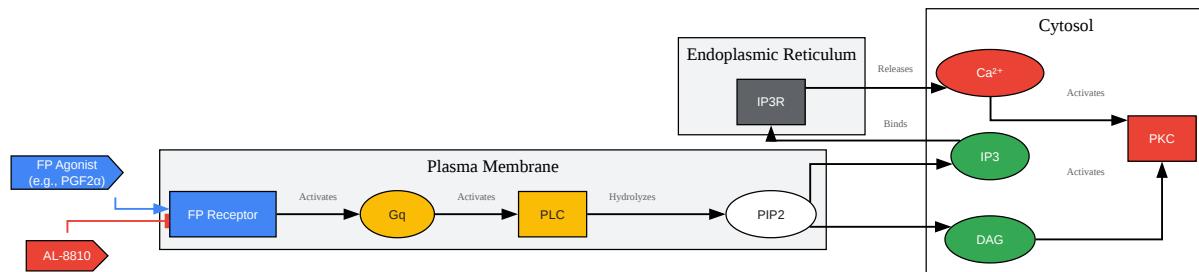
Downstream Signaling Pathways

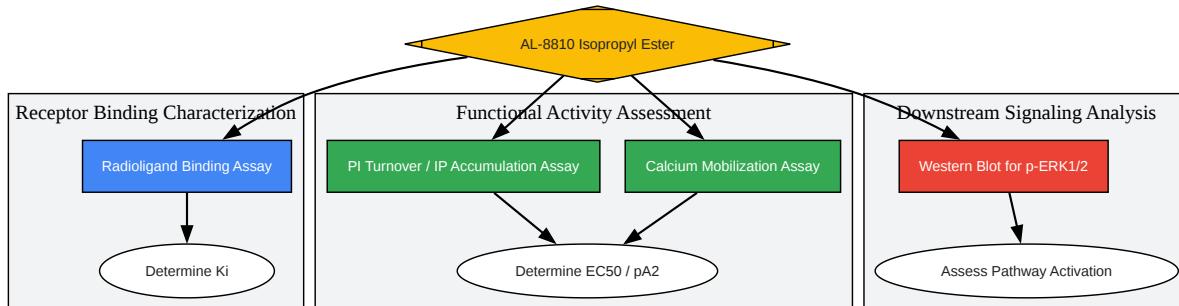
The FP receptor is a Gq-protein coupled receptor.[\[8\]](#) Its activation by an agonist typically initiates a canonical signaling cascade involving phospholipase C (PLC). AL-8810, as a competitive antagonist, primarily acts by blocking this pathway. However, it also exhibits biased agonism, activating alternative signaling routes.

Inhibition of the Canonical Gq/PLC Pathway

Agonist binding to the FP receptor activates G_qq, which in turn stimulates PLC β . PLC β hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptor on the endoplasmic reticulum, leading to the release of stored calcium (Ca²⁺) into the cytoplasm.[\[8\]](#) DAG, along with the elevated intracellular calcium, activates protein kinase C (PKC).

AL-8810 competitively inhibits agonist-induced activation of this pathway, thereby preventing the generation of IP3 and the subsequent mobilization of intracellular calcium.[\[5\]](#)[\[6\]](#) This antagonistic action has been demonstrated by the ability of AL-8810 to block the effects of various FP receptor agonists, including PGF2 α , fluprostenol, bimatoprost, and travoprost.[\[5\]](#)[\[6\]](#)





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